5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22BrN5O2 and its molecular weight is 444.333. The purity is usually 95%.
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Biological Activity
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899737-98-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C20H22BrN5O2, with a molecular weight of approximately 444.3 g/mol. The structure features a triazole ring, which is known for its diverse biological activities. The presence of bromine and methoxy groups may enhance its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H22BrN5O2 |
Molecular Weight | 444.3 g/mol |
CAS Number | 899737-98-5 |
Anticancer Activity
Recent studies have shown that compounds containing the triazole moiety exhibit promising anticancer activity. For example, related compounds have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). However, specific studies on the compound have not yet demonstrated significant cytotoxic effects against these cell lines within the tested concentration ranges .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, it has been evaluated for its ability to inhibit protein kinases such as CDK2/cyclin E and Abl kinase. Previous research indicates that while some triazole derivatives exhibit inhibitory effects on these kinases, the specific compound under discussion did not show the desired inhibitory activity .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of similar triazole derivatives has been documented, highlighting methods such as cyclization reactions involving hydrazines and isothiocyanates. These methods are crucial for developing new compounds with enhanced biological profiles .
- Biological Screening : A study involving a series of triazole derivatives showed varying degrees of anticancer activity. While some derivatives were effective against specific cancer cell lines, the compound requires further investigation to ascertain its efficacy .
- Molecular Docking Studies : Computational approaches such as molecular docking can provide insights into the binding affinities of this compound with various biological targets, potentially predicting its biological activity based on structural interactions .
Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-12(2)13-4-7-16(8-5-13)23-20(27)18-19(22)26(25-24-18)11-14-10-15(21)6-9-17(14)28-3/h4-10,12H,11,22H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZXZDUULHBESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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